2-Methyl-1-phenyl-pyrrole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11N |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-methyl-1-phenylpyrrole |
InChI |
InChI=1S/C11H11N/c1-10-6-5-9-12(10)11-7-3-2-4-8-11/h2-9H,1H3 |
InChI Key |
WWXBHJICFDGVQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN1C2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
Research has shown that 2-Methyl-1-phenyl-pyrrole derivatives exhibit promising biological activities, particularly as antimicrobial and anticancer agents. For instance, derivatives of pyrrole have been found to inhibit the growth of various pathogens and cancer cell lines. A study highlighted the synthesis of pyrrole derivatives that demonstrated activity against Mycobacterium tuberculosis, indicating potential for tuberculosis treatment .
Case Study: Antimycobacterial Activity
A notable study involved the synthesis of 2-Methyl-5-phenyl-pyrrole derivatives which were tested for their antimycobacterial properties. These compounds were found to be bioavailable and less toxic compared to existing anti-tuberculosis drugs, showcasing their therapeutic potential in treating resistant strains of Mycobacterium tuberculosis .
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex heterocyclic compounds, which are essential in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions such as oxidation and substitution, leading to the formation of valuable derivatives .
Data Table: Reaction Products from this compound
| Reaction Type | Product Type | Description |
|---|---|---|
| Oxidation | Carboxylic Acids/Ketones | Formation through oxidative processes |
| Reduction | Amines | Conversion to corresponding amines |
| Substitution | Brominated/Nitrated Derivatives | Formation of halogenated compounds |
Materials Science
Advanced Materials Development
The compound is also explored for its role in developing advanced materials, including polymers and coatings. Its unique chemical structure allows it to enhance the properties of materials, such as thermal stability and mechanical strength. Research indicates that pyrrole-based polymers can be used in electronic devices due to their conductive properties .
Case Study: Conductive Polymers
In a study on conductive polymers, this compound was polymerized to create materials with excellent electrical conductivity. These materials demonstrated potential applications in flexible electronics and sensors, highlighting the compound's utility beyond traditional organic chemistry .
Catalysis
Role in Catalytic Reactions
Pyrroles are known for their catalytic properties in various chemical reactions. This compound has been investigated as a catalyst in polymerization processes and other organic transformations. Its ability to stabilize transition states makes it an effective catalyst for producing high-yield reactions .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The pyrrole ring undergoes electrophilic substitution preferentially at the α-positions (C3 and C5). Substituents modulate reactivity:
-
Nitration : Reacts with nitric acid in acetic anhydride at 0–5°C to yield 3-nitro-2-methyl-1-phenyl-pyrrole (45–60% yield) .
-
Sulfonation : Treatment with chlorosulfonic acid produces 3-sulfo-2-methyl-1-phenyl-pyrrole, though steric hindrance from the phenyl group reduces yields (<30%) .
Table 1: Electrophilic Substitution Reactions
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, Ac₂O, 0–5°C | 3-Nitro-2-methyl-1-phenyl-pyrrole | 45–60% | |
| Sulfonation | ClSO₃H, CH₂Cl₂, 25°C, 2h | 3-Sulfo-2-methyl-1-phenyl-pyrrole | <30% |
Condensation Reactions
The methyl group at C2 participates in Knoevenagel-type condensations:
-
With aromatic aldehydes (e.g., benzaldehyde) in acidic ethanol, this compound forms α,β-unsaturated ketones via dehydration .
-
Under Paal–Knorr conditions (acetic acid, 80°C), it reacts with 1,4-diketones to yield fused pyrrole derivatives .
Table 2: Condensation Reactions
| Substrate | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzaldehyde | H₂SO₄, EtOH, reflux, 6h | 2-(Benzylidene)-1-phenyl-pyrrole | 55% | |
| Pentane-2,4-dione | AcOH, 80°C, 12h | 1,5-Diaryl-2-methyl-pyrrole | 68% |
Cyclization and Ring Expansion
This compound serves as a precursor in multi-step syntheses:
-
Pyrrolopyrimidines : Treatment with formic acid induces cyclization to 5,6-diphenyl-pyrrolo[2,3-d]pyrimidin-4-one (72% yield) .
-
Ultrasound-assisted synthesis : Bismuth nitrate-catalyzed reactions with TosMIC (toluenesulfonyl methyl isocyanide) yield fluorescent pyrrole derivatives .
Mechanistic Insight : Cyclization proceeds via protonation of the pyrrole nitrogen, followed by nucleophilic attack and dehydration .
Oxidation
-
The methyl group at C2 resists oxidation under mild conditions (e.g., KMnO₄, H₂O, 25°C), but strong oxidants (CrO₃, H₂SO₄) convert it to a carboxylic acid .
Multi-Component Reactions (MCRs)
In iodine-catalyzed four-component reactions, this compound participates in Grob-type fragmentations:
-
Combines with 1,3-dicarbonyls, amines, and nitroalkanes to form polysubstituted pyrroles (60–85% yield) .
Key Conditions : Solvent-free, 80°C, 8h, 10 mol% I₂ .
Biological Activity Correlations
While not a direct reaction, structural derivatives show:
-
Antihyperglycemic activity : 3,4,5-Triphenyl-pyrrole analogs reduce blood glucose levels in vivo (IC₅₀ = 12 μM) .
-
5-HT₆ receptor antagonism : Carboxamide derivatives exhibit inverse agonism (Kᵢ = 10 nM) .
Analytical Characterization
Comparison with Similar Compounds
2-Methyl-2-phenyl-1-pyrrole
Structural Differences :
- Substituent positions : The methyl and phenyl groups are both at the 2-position, creating a congested steric environment compared to 2-Methyl-1-phenyl-pyrrole, where substituents are at adjacent positions (1 and 2).
- Bond parameters : reports bond lengths of 1.526–1.537 Å (C–C) and angles of 104.6–129.2°, indicating moderate ring distortion due to substituent crowding .
Implications :
- Steric hindrance in 2-Methyl-2-phenyl-1-pyrrole could reduce reactivity in electrophilic substitutions compared to this compound, where substituents are spatially separated.
2-Cyano-1-methylpyrrole
Functional Group Differences :
- The cyano group (–CN) at the 2-position (vs. methyl in the target compound) introduces strong electron-withdrawing effects, altering the electron density of the pyrrole ring .
Physicochemical Properties :
2-Methyl-1-pyrroline
Saturation State :
2-Isopropyl-5-phenyl-1H-pyrrole
Substituent Size and Position :
- The phenyl group at the 5-position (vs. 1-position in the target compound) alters molecular symmetry .
Comparative Data Table
Key Findings
Substituent Position : Adjacent substituents (1- and 2-positions) in this compound reduce steric congestion compared to 2-Methyl-2-phenyl-1-pyrrole, favoring electrophilic reactivity .
Electronic Effects : Electron-withdrawing groups (e.g., –CN) increase reactivity but may compromise stability, whereas phenyl groups enhance π-interactions for materials applications .
Steric Bulk : Larger substituents (e.g., isopropyl) limit molecular flexibility but improve selectivity in catalytic processes .
Preparation Methods
Reaction Mechanism and Conditions
The catalytic gas-phase dehydrogenation of 2-butenediols with amines represents a scalable industrial method for synthesizing substituted pyrroles. As detailed in EP0125415B1, this process involves reacting 2-butenediol-1,4 with phenylamine or its derivatives over supported metal catalysts (e.g., copper, palladium, or nickel on pumice) at temperatures between 240–350°C. The reaction proceeds via cyclodehydration, where the diol and amine condense to form a pyrrolidine intermediate, followed by dehydrogenation to yield the aromatic pyrrole ring.
A representative procedure involves passing a gaseous mixture of 2-butenediol (0.6 mol/h) and phenylamine (0.66 mol/h) over a copper-on-pumice catalyst at 250°C. The product, isolated after cooling and phase separation, achieves a yield of approximately 57% for analogous 1-methylpyrrole derivatives.
Key Parameters and Optimization
-
Catalyst Composition : Copper-based catalysts (8 wt% Cu on pumice) exhibit superior activity compared to palladium or nickel.
-
Temperature Control : Maintaining temperatures above 240°C ensures complete dehydrogenation while minimizing side reactions.
-
Residence Time : Optimal contact time of 5–25 seconds balances conversion and selectivity.
Table 1: Gas-Phase Synthesis Parameters for Pyrrole Derivatives
| Parameter | Value/Range | Catalyst System | Yield (%) |
|---|---|---|---|
| Temperature | 240–350°C | Cu/pumice | 57–62 |
| Residence Time | 5–25 seconds | Pd/Al₂O₃ | 45–50 |
| Substrate Ratio (diol:amine) | 1:1.1 | Ni/C | 40–48 |
Chlorination-Cyclization Strategy for Pyrrole Formation
Synthesis via Thionyl Chloride-Mediated Cyclization
Patent WO2006109323A1 outlines a multistep approach to pyrrole derivatives, adaptable to 2-methyl-1-phenyl-pyrrole. The protocol involves:
-
Chlorination : Treating a diketone precursor (e.g., 1-phenyl-pentane-1,4-dione) with thionyl chloride (1–1.2 equivalents) in the presence of catalytic DMF at 50–55°C to form a dichlorinated intermediate.
-
Cyclization : Reacting the intermediate with methylamine in ethyl acetate, followed by NaOH-mediated dehydrohalogenation to yield the pyrrole core.
-
Crystallization : Repeated crystallizations from ethanol/water mixtures remove positional isomers (e.g., 1-methyl-5-phenyl vs. 1-methyl-2-phenyl), achieving >99% purity.
Yield and Scalability
-
Step Efficiency : Chlorination achieves 85–90% conversion, while cyclization proceeds with 97.8% yield for related compounds.
-
Isomer Control : Crystallization reduces isomer content from 15–20% to <1%, critical for pharmaceutical-grade material.
Organocatalytic Room-Temperature Synthesis from α,β-Unsaturated Aldehydes
Methodology and Substrate Scope
A 2023 European Journal of Organic Chemistry study demonstrates a sustainable route to 2-aroyl-5-aryl-pyrroles using phenacyl azides and α,β-unsaturated aldehydes. For this compound, the protocol substitutes the aroyl group with a methyl moiety:
-
Condensation : Reacting cinnamaldehyde (α,β-unsaturated aldehyde) with methyl-substituted phenacyl azide in acetonitrile.
-
Cyclization : Employing 10 mol% L-proline as an organocatalyst at room temperature for 12–16 hours.
-
Workup : Filtration and recrystallization from ethanol yield the pure product.
Advantages and Performance
Table 2: Comparison of Preparation Methods
| Method | Conditions | Catalyst | Yield (%) | Purity | Scalability |
|---|---|---|---|---|---|
| Gas-Phase Dehydrogenation | 240–350°C, gas phase | Cu/pumice | 57–62 | 90–95% | Industrial |
| Chlorination-Cyclization | 50–55°C, DMF | None (SOCl₂) | 85–90 | >99% | Pilot-scale |
| Organocatalytic Synthesis | RT, acetonitrile | L-proline | 87–95 | 95–98% | Lab-scale |
Critical Analysis of Methodologies
Q & A
Q. What are the common synthetic routes for 2-Methyl-1-phenyl-pyrrole, and how are reaction conditions optimized?
Methodological Answer: The synthesis of pyrrole derivatives typically involves cyclization reactions. For example, phenyl hydrazine and β-keto esters undergo condensation and cyclization in acidic or reflux conditions to form pyrrole rings . Optimization includes adjusting solvent systems (e.g., ethanol/acetic acid mixtures) and reaction duration. For instance, reports a 98% yield for a related pyrrole derivative using a silica gel column for purification and recrystallization in ethanol. Key parameters include stoichiometric ratios of reactants and temperature control to minimize side reactions.
Q. How is this compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- Gas Chromatography (GC): Used to assess purity and identify volatile impurities. For pyrrole derivatives, GC conditions (e.g., polar columns) and stabilization with antioxidants like BHT are critical to prevent degradation .
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns. For example, the methyl group at the 2-position and phenyl ring protons produce distinct splitting patterns.
- Mass Spectrometry: High-resolution MS validates molecular ion peaks and fragmentation pathways, as demonstrated in NIST data for similar compounds .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Work in a fume hood to avoid inhalation exposure, as the compound is harmful via inhalation, skin contact, or ingestion .
- First Aid: In case of skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, rinse cautiously with water and seek medical attention .
Advanced Research Questions
Q. How can contradictions in spectroscopic or crystallographic data for this compound be resolved?
Methodological Answer: Contradictions often arise from polymorphism or impurities. Strategies include:
- Multi-Technique Validation: Cross-validate NMR, X-ray crystallography, and IR data. For example, resolved dihedral angles (e.g., 16.83° between pyrazole and methoxyphenyl rings) using SHELXL refinement .
- Crystallographic Refinement: Use software like SHELX to model disorder or hydrogen bonding. highlights SHELXL’s robustness for high-resolution data and twinned crystals .
- Reproducibility: Repeat syntheses under controlled conditions to isolate pure phases.
Q. What challenges arise in crystallizing this compound, and how are they addressed?
Methodological Answer:
- Crystallization Issues: Low melting points or oily residues complicate crystal growth. recommends recrystallization in ethanol or petroleum ether .
- Hydrogen Bonding: Stabilize crystal packing via O–H⋯N interactions (e.g., ’s hydrogen bond with d(O⋯N) = 2.68 Å) .
- Data Collection: Use low-temperature (e.g., 100 K) X-ray diffraction to reduce thermal motion artifacts. provide geometric parameters (bond lengths/angles) for structural validation .
Q. How is this compound utilized in medicinal chemistry research?
Methodological Answer:
- Scaffold Modification: Introduce substituents to enhance bioactivity. For example, describes pyrrole derivatives as enzyme inhibitors or receptor ligands .
- Structure-Activity Relationship (SAR): Correlate substituent positions (e.g., methyl or phenyl groups) with antimicrobial or anticancer activity.
- In Silico Studies: Perform docking simulations using pyrazole-pyrrole hybrids (as in ) to predict binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
